REACTION_CXSMILES
|
C([Mg]Br)[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[O:12]=[C:13]1[CH2:16][CH:15]([C:17]([O:19][CH3:20])=[O:18])[CH2:14]1.[O-]S([O-])(=O)=O.[Na+].[Na+]>CCOCC>[OH:12][C:13]1([C:2]2[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=2)[CH2:16][CH:15]([C:17]([O:19][CH3:20])=[O:18])[CH2:14]1 |f:2.3.4|
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Name
|
4-Anisylmagnesium bromide
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Quantity
|
15.6 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)OC)[Mg]Br
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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O=C1CC(C1)C(=O)OC
|
Name
|
|
Quantity
|
71 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred until a clear solution
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted with Et2O (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
This was purified by flash chromatography (Biotage Horizon, 40M, Si, ˜30 mL/min, 100% hexanes for 360 mL, gradient to 20% EtOAc in hexanes over 2088 mL, gradient to 40% EtOAc in hexanes over 2448 mL)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CC(C1)C(=O)OC)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |